molecular formula C5H3Br2ClS B15298950 5-Bromo-2-(bromomethyl)-3-chlorothiophene

5-Bromo-2-(bromomethyl)-3-chlorothiophene

Katalognummer: B15298950
Molekulargewicht: 290.40 g/mol
InChI-Schlüssel: SKOAVMCNVURZCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(bromomethyl)-3-chlorothiophene is an organobromine compound with the molecular formula C5H3Br2ClS. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and chlorine atoms in the structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(bromomethyl)-3-chlorothiophene typically involves the bromination of 2-(bromomethyl)-3-chlorothiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products. The bromination reaction is typically followed by purification steps such as recrystallization or column chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(bromomethyl)-3-chlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Thiophene derivatives with various functional groups replacing the bromine atoms.

    Coupling Products: Biaryl or vinyl-thiophene compounds.

    Oxidation Products: Thiophene sulfoxides and sulfones.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(bromomethyl)-3-chlorothiophene is used in various scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(bromomethyl)-3-chlorothiophene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as cytotoxicity or antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-2-(bromomethyl)-3-chlorothiophene is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. The combination of bromine and chlorine atoms provides versatile sites for further functionalization, making it a valuable intermediate in various synthetic applications .

Eigenschaften

Molekularformel

C5H3Br2ClS

Molekulargewicht

290.40 g/mol

IUPAC-Name

5-bromo-2-(bromomethyl)-3-chlorothiophene

InChI

InChI=1S/C5H3Br2ClS/c6-2-4-3(8)1-5(7)9-4/h1H,2H2

InChI-Schlüssel

SKOAVMCNVURZCZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1Cl)CBr)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.